molecular formula C38H48FN3O8 B1242529 Cipro HC CAS No. 494841-09-7

Cipro HC

Cat. No.: B1242529
CAS No.: 494841-09-7
M. Wt: 693.8 g/mol
InChI Key: LMCCVXQGNIODJA-WDCKKOMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cipro HC is a combination research compound containing the broad-spectrum fluoroquinolone antibiotic ciprofloxacin and the corticosteroid anti-inflammatory agent hydrocortisone . It is presented as an otic suspension formulated for investigative use. The primary research applications for this compound focus on its dual mechanism of action: ciprofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death . Concurrently, hydrocortisone provides a potent anti-inflammatory effect by binding to glucocorticoid receptors, which mediates changes in gene expression that inhibit key inflammatory pathways and reduce the production of inflammatory mediators . This combination is of significant research value for in vitro studies exploring synergistic approaches to managing bacterial proliferation concurrent with inflammatory responses, particularly in models of otitis externa caused by susceptible organisms such as Pseudomonas aeruginosa and Staphylococcus aureus . Researchers should note that bacterial resistance to ciprofloxacin can occur via mutations in DNA gyrase genes or through efflux pump mechanisms . This product is supplied For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or human consumption of any kind.

Properties

CAS No.

494841-09-7

Molecular Formula

C38H48FN3O8

Molecular Weight

693.8 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C17H18FN3O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-10,19H,1-6H2,(H,23,24)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

LMCCVXQGNIODJA-WDCKKOMHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Synonyms

ciprofloxacin - hydrocortisone
ciprofloxacin, hydrocortisone drug combination
ciprofloxacin-hydrocortisone combination
Ciproxin HC

Origin of Product

United States

Scientific Research Applications

Introduction to Cipro HC

This compound, a combination of ciprofloxacin and hydrocortisone, is an otic solution used primarily for treating ear infections, particularly acute otitis externa. Ciprofloxacin is a fluoroquinolone antibiotic effective against various gram-negative and some gram-positive bacteria, while hydrocortisone is a corticosteroid that reduces inflammation. This dual action makes this compound particularly effective in managing infections accompanied by inflammatory responses.

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in treating ear infections. In pivotal studies involving 1,697 patients:

  • 85% of patients were clinically cured after a 7-day treatment.
  • 93% achieved bacterial eradication at the end of therapy.
  • Follow-up assessments indicated that 94% remained clinically cured after 11-31 days post-treatment .

Ciprofloxacin exhibits in vitro activity against a wide range of microorganisms:

  • Effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are commonly implicated in ear infections.
  • Cross-resistance is noted between ciprofloxacin and other fluoroquinolones but not with other classes like beta-lactams or aminoglycosides .

Treatment of Ear Infections

This compound is primarily indicated for:

  • Acute Otitis Externa : It effectively treats this condition by targeting the infectious agents while simultaneously reducing inflammation.
  • Post-surgical Ear Infections : It can be used to manage infections following ear surgeries due to its dual action.

Case Studies

Several case studies illustrate the effectiveness and safety profile of this compound:

  • Clinical Trial on Efficacy : In a controlled trial, this compound was compared to other otic solutions. Patients treated with this compound showed significantly higher rates of clinical cure compared to controls (85% vs. lower rates in other groups) .
  • Adverse Effects Monitoring : While generally well-tolerated, some patients have reported side effects such as local irritation or allergic reactions. Monitoring for these effects is essential, especially in long-term use cases.
  • Comparative Studies : A study comparing this compound with dexamethasone-containing agents indicated that while both were effective, this compound had a different profile in terms of granulation tissue response, suggesting it might be less effective in certain chronic conditions .

Adverse Effects

The most common adverse effects associated with this compound include:

  • Local irritation or discomfort at the application site.
  • Allergic reactions in sensitive individuals.

Contraindications

This compound should be used cautiously in patients with known hypersensitivity to ciprofloxacin or hydrocortisone. Additionally, its use in patients with perforated tympanic membranes should be evaluated carefully due to potential systemic absorption.

Preparation Methods

Traditional Batch Synthesis

Ciprofloxacin, a fluoroquinolone antibiotic, is synthesized through a multi-step process involving cyclocondensation, nucleophilic substitution, and hydrolysis. The conventional method begins with 2,4-dichloro-5-fluorobenzoyl chloride reacting with ethyl 3-cyclopropylamino-2-(2,4-difluorophenyl)acrylate under basic conditions to form a quinoline intermediate. Subsequent piperazination introduces the 7-piperazinyl group, followed by hydrolysis to yield ciprofloxacin free base. Neutralization with hydrochloric acid produces ciprofloxacin hydrochloride monohydrate.

Key challenges in batch synthesis include prolonged reaction times (24–48 hours), byproduct formation (e.g., dimethylamine), and the need for intermediate purification. For example, the piperazination step requires meticulous control of temperature (80–100°C) and stoichiometry to minimize N-oxide byproducts.

Continuous Flow Synthesis

Recent advancements have enabled the continuous flow synthesis of ciprofloxacin hydrochloride in under 10 minutes. Lin et al. (2017) developed a linear sequence of six reactions in five microreactors:

  • Cyclocondensation : 180°C, 1.5 min residence time.

  • Nucleophilic substitution : 25°C, 1 min.

  • Acylation : 80°C, 0.9 min.

  • Hydrolysis : 180°C, 4.3 min.

This method eliminates intermediate purification by leveraging rapid mixing and precise temperature control. A key innovation involves using acetyl chloride to sequester dimethylamine, the primary byproduct, ensuring >99% purity post-crystallization.

Table 1: Comparison of Ciprofloxacin Synthesis Methods

ParameterBatch SynthesisContinuous Flow
Total Time24–48 hours9 minutes
Overall Yield50–55%60%
Byproduct ManagementMultiple purificationsIn situ acylation
Scale-Up FeasibilityLimitedHigh

Formulation of Cipro HC Otic Suspension

Excipient Selection and Function

This compound’s non-ototoxic formulation requires excipients that stabilize the APIs while ensuring patient comfort. The composition includes:

  • Benzyl alcohol (9 mg/mL) : Preservative with antimicrobial activity.

  • Polyvinyl alcohol (1–2% w/v) : Suspending agent preventing API aggregation.

  • Phospholipon 90H (modified lecithin, 0.5% w/v) : Enhances hydrocortisone solubility and physical stability.

  • Polysorbate 20 (0.1% w/v) : Surfactant improving wettability.

  • Sodium acetate/acetic acid buffer : Maintains pH 4.5–5.5 for API stability.

Manufacturing Process

The patented manufacturing process (US6462033B2) emphasizes sequential mixing to prevent hydrocortisone crystallization:

  • Hydrocortisone Dispersion :

    • Lecithin (0.5% w/v) and hydrocortisone (1% w/v) are dispersed in purified water for >45 minutes using a high-shear mixer (10,000 rpm).

    • Polysorbate 20 is added incrementally to form a homogeneous colloid.

  • Ciprofloxacin Integration :

    • Ciprofloxacin hydrochloride is dissolved in glacial acetic acid (0.1% w/v) and added to the hydrocortisone dispersion.

    • Polyvinyl alcohol and sodium chloride (0.8% w/v) are incorporated under gentle stirring (500 rpm).

  • pH Adjustment :

    • The suspension is adjusted to pH 5.0 ± 0.2 using NaOH/HCl.

Table 2: Critical Formulation Parameters

ParameterSpecificationRationale
Mixing Speed (Step 1)10,000 rpmPrevents particle agglomeration
Mixing Time (Step 1)≥45 minutesEnsures hydrocortisone-lecithin complexation
Final pH4.8–5.2Optimizes API stability and ear tolerance

Stability and Quality Control

Physical Stability Testing

This compound must remain homogeneous for ≥24 months at 25°C. Accelerated stability studies (40°C/75% RH) revealed:

  • Particle Size : ≤10 µm (90th percentile) after 6 months.

  • Redispersibility : ≤10 inversions required to resuspend settled particles.

Chemical Stability

HPLC analyses confirm:

  • Ciprofloxacin Potency : 95–105% of label claim after 24 months.

  • Hydrocortisone Degradation : ≤2% conversion to cortisone.

Regulatory and Manufacturing Considerations

Compliance with Pharmacopeial Standards

This compound adheres to USP <771> for otic suspensions, requiring:

  • Sterility : Non-pyrogenic (endotoxin limit <0.5 EU/mL).

  • Preservative Efficacy : ≥3-log reduction in P. aeruginosa and S. aureus within 24 hours.

Scale-Up Challenges

Transitioning from lab-scale (10 L) to commercial batches (500 L) necessitates:

  • Shear Rate Control : Excessive shear degrades polyvinyl alcohol, altering viscosity.

  • Temperature Uniformity : ±2°C during hydrocortisone dispersion to prevent lecithin phase separation .

Q & A

Q. What is the pharmacological rationale for combining ciprofloxacin and hydrocortisone in Cipro HC?

The combination leverages ciprofloxacin’s bactericidal activity against Gram-positive and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and hydrocortisone’s anti-inflammatory effects to address both infection and inflammation in acute otitis externa. Preclinical studies in guinea pigs demonstrated no cochlear toxicity with repeated dosing, supporting its localized efficacy . Methodologically, researchers should validate this dual mechanism using in vitro susceptibility testing paired with cytokine profiling in infected tissue models.

Q. How are preclinical models designed to evaluate this compound’s safety and efficacy?

Preclinical studies often use guinea pigs and rabbits for ototoxicity and skin irritation assessments. For example, guinea pigs received twice-daily intratympanic doses for 30 days, with histopathological evaluation of cochlear structures. Rabbits are used for dermal irritation tests under repeated exposure . Researchers should adhere to species-specific dosing protocols and include negative controls (e.g., saline) to isolate drug effects.

Q. What contraindications must be considered when designing clinical trials for this compound?

Key contraindications include tympanic membrane perforation (risk of non-sterile suspension entry), viral infections (e.g., herpes, chickenpox), and hypersensitivity to quinolones or corticosteroids. Trials must exclude participants with these conditions through otoscopic examination and allergy history screening .

Advanced Research Questions

Q. How can researchers analyze ciprofloxacin resistance patterns in otitis externa pathogens?

Resistance surveillance requires integrating ICD-10 coding (e.g., H60.3 for otitis externa) with antimicrobial susceptibility data from clinical isolates. Molecular techniques like whole-genome sequencing can identify gyrA mutations (linked to quinolone resistance) in P. aeruginosa or S. aureus. Longitudinal studies should track resistance trends across demographics and prior antibiotic exposure .

Q. What statistical methods are optimal for evaluating adverse events in this compound clinical trials?

Adverse events (e.g., headache, pruritus) reported in Phase III trials (n=564) can be analyzed using Fisher’s exact test to compare incidence rates between treatment and placebo groups. For rare events (e.g., fungal dermatitis), Bayesian hierarchical models improve power by borrowing strength across subgroups .

Q. How should ethical considerations shape pediatric trials for this compound?

Pediatric studies (≥1 year) require stringent informed consent protocols, minimizing discomfort during otoscopic exams and droplet administration. Researchers should follow guidelines for human subject research, ensuring Institutional Review Board (IRB) approval and data anonymization. Evidence from trials with 131 pediatric patients supports age-stratified dosing (3 drops twice daily) .

Q. What experimental designs address the anti-inflammatory efficacy of hydrocortisone in this compound?

Randomized controlled trials (RCTs) can isolate hydrocortisone’s effect by comparing ciprofloxacin monotherapy versus the combination. Outcomes like erythema reduction and interleukin-6 (IL-6) levels in ear swabs quantify anti-inflammatory activity. Blinded histopathological scoring in animal models further validates localized efficacy .

Q. How do researchers reconcile conflicting data on this compound’s systemic absorption?

Plasma concentrations of ciprofloxacin and hydrocortisone post-otic administration are below quantifiable limits (0.05 μg/mL and 150 ng/mL, respectively). Pharmacokinetic studies should use high-performance liquid chromatography (HPLC) with sensitive detection thresholds and compare results to systemic dosing models .

Methodological Considerations

Q. What frameworks guide hypothesis formulation for this compound research?

The PICO (Population, Intervention, Comparison, Outcome) framework structures clinical questions. For example:

  • Population: Pediatric patients with acute otitis externa.
  • Intervention: this compound (3 drops twice daily).
  • Comparison: Neomycin/polymyxin B/hydrocortisone otic suspension.
  • Outcome: Microbiological eradication at Day 7. This ensures alignment with reproducible experimental designs .

Q. How can literature reviews optimize research on this compound’s long-term safety?

Systematic reviews should prioritize peer-reviewed studies indexed in PubMed/MEDLINE, using keywords like “ciprofloxacin-hydrocortisone ototoxicity” and filtering by preclinical/clinical study types. Meta-analyses of adverse event data require PRISMA guidelines to address heterogeneity in reporting .

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